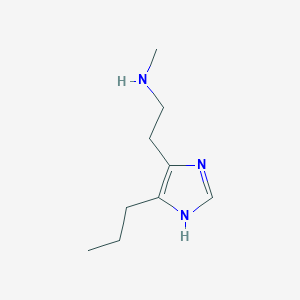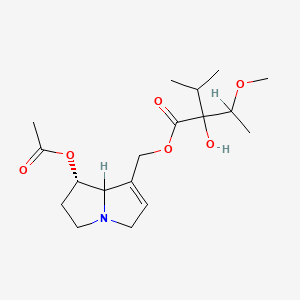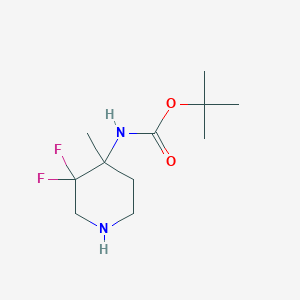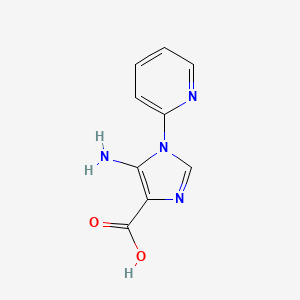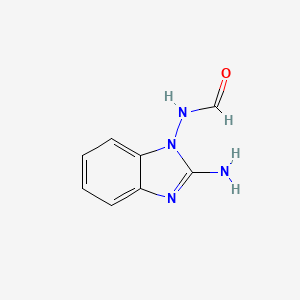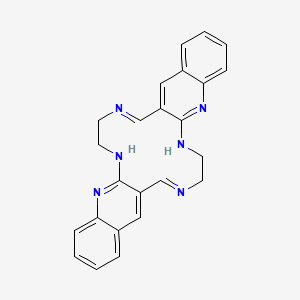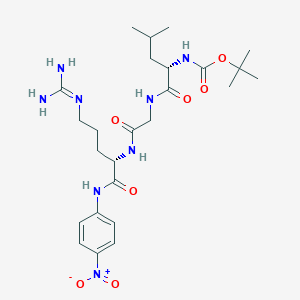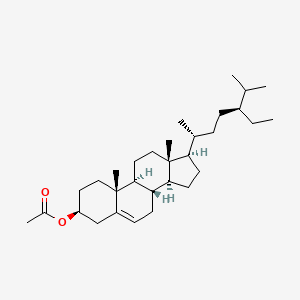
Clionasterol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clionasterol acetate is a chemical compound with the molecular formula C₃₁H₅₂O₂ and a molecular weight of 456.7434 . It is a derivative of clionasterol, a type of phytosterol found in various marine organisms and plants . Phytosterols are structurally similar to cholesterol and are known for their beneficial effects on human health, including cholesterol-lowering properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of clionasterol acetate typically involves the acetylation of clionasterol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve heating the mixture to facilitate the acetylation process.
Industrial Production Methods: Industrial production of this compound may involve the extraction of clionasterol from natural sources such as marine algae, followed by chemical modification to introduce the acetate group. The extraction process often involves solvent extraction techniques, while the chemical modification is achieved through standard organic synthesis methods .
Análisis De Reacciones Químicas
Types of Reactions: Clionasterol acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the acetate group, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its role in cellular processes and membrane structure.
Medicine: Studied for its potential cholesterol-lowering effects and anti-inflammatory properties.
Industry: Utilized in the formulation of cosmetics and nutraceuticals due to its beneficial health effects
Mecanismo De Acción
The mechanism of action of clionasterol acetate involves its interaction with cellular membranes, where it can modulate membrane fluidity and permeability. It is believed to exert its effects by integrating into the lipid bilayer of cell membranes, thereby influencing various signaling pathways and cellular processes . The molecular targets include enzymes involved in cholesterol metabolism and inflammatory pathways .
Comparación Con Compuestos Similares
β-Sitosterol Acetate: Another phytosterol acetate with similar cholesterol-lowering properties.
Poriferasterol Acetate: Structurally similar and found in marine organisms.
Campesterol Acetate: Another phytosterol acetate with comparable biological activities
Uniqueness: Clionasterol acetate is unique due to its specific structural configuration and its presence in certain marine algae. Its distinct biological activities, particularly its potential anti-inflammatory and cholesterol-lowering effects, make it a compound of interest in both scientific research and industrial applications .
Propiedades
Número CAS |
4651-54-1 |
|---|---|
Fórmula molecular |
C31H52O2 |
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3/t21-,23+,25+,26+,27-,28+,29+,30+,31-/m1/s1 |
Clave InChI |
PBWOIPCULUXTNY-UMKHIFOFSA-N |
SMILES isomérico |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


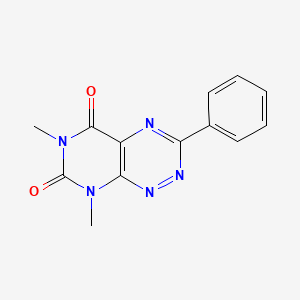
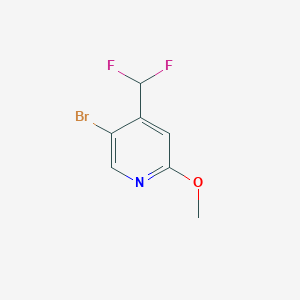
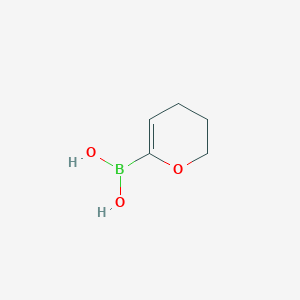

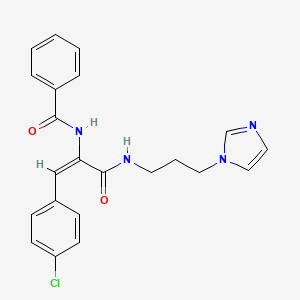
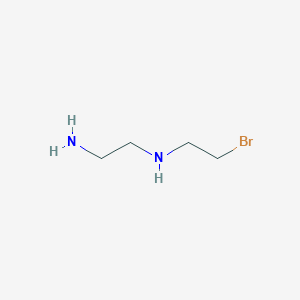
![4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan](/img/structure/B15197663.png)
